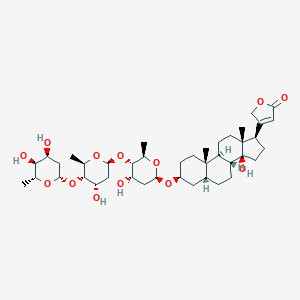
1-Allyl-2-methylbenzene
Overview
Description
1-Allyl-2-methylbenzene, also known as 2-Allyltoluene, is an organic compound with the molecular formula C10H12 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Allyl-2-methylbenzene consists of a benzene ring with an allyl (prop-2-enyl) and a methyl group attached to it . The molecular weight is 132.20 .Physical And Chemical Properties Analysis
1-Allyl-2-methylbenzene is a liquid at room temperature with a density of 0.895 g/mL at 25 °C . Its refractive index is 1.517 .Scientific Research Applications
Metallaphotoredox Catalysis
1-Allyl-2-methylbenzene can be used in metallaphotoredox catalysis . This process has been established as a robust platform for efficient construction of a range of chemical bonds . Moreover, transformation of native functionalities such as C (sp 3 )–H bonds to produce functional molecules represents one of the most attractive strategies in organic synthesis .
Allylic and Benzylic C–H Bond Functionalization
The compound can be used in allylic and benzylic C–H bond functionalization . This provides a series of general and mild approaches for diversification of alkylbenzenes and alkenes .
Asymmetric Synthesis of Allylic Amines
1-Allyl-2-methylbenzene can be used in the asymmetric synthesis of allylic amines . This is particularly important because of the versatility of the allylic moiety for further structural elaboration .
Hydroamination of Allenes
The compound can be used in the hydroamination of allenes . This method permits the practical synthesis of valuable α-chiral allylic amines using benzophenone imine as ammonia carrier .
Pharmaceutical Research
α-Chiral amines, which can be synthesized from 1-Allyl-2-methylbenzene, have broad application in pharmaceutical research .
Catalysis
1-Allyl-2-methylbenzene can be used in catalysis . α-Chiral amines, which can be synthesized from this compound, are widely used in catalysis .
Safety and Hazards
Mechanism of Action
Target of Action
1-Allyl-2-methylbenzene, also known as 2-Allyltoluene, is a derivative of benzene. The primary targets of this compound are the aromatic ring structures in organic molecules .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving the oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids . This process involves a Cu-catalyzed oxidation using O2 as a terminal oxidant with a subsequent chlorite oxidation .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is bbb permeant .
Result of Action
Given its mode of action, it can be inferred that the compound may lead to the formation of substituted benzene rings in target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Allyl-2-methylbenzene. For instance, the compound is classified as a flammable liquid and an eye irritant . Therefore, its storage and handling conditions can significantly impact its stability and efficacy.
properties
IUPAC Name |
1-methyl-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIHJJUMPAUQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074697 | |
| Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2-methylbenzene | |
CAS RN |
1587-04-8 | |
| Record name | Benzene, 1-methyl-2-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Allyl-2-methylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the preferred conformation of the allyl group in 1-allyl-2-methylbenzene?
A1: Research using supersonic molecular jet laser time-of-flight mass spectroscopy (TOFMS) combined with molecular orbital-molecular mechanics (MOMM-85) calculations revealed that the minimum-energy conformer of 1-allyl-2-methylbenzene has the allyl group nearly perpendicular to the benzene ring. [] This conformation is characterized by a dihedral angle (τ1) of approximately 90 degrees between the planes defined by the benzene ring and the allyl group (Cortho-Cipso-Cα-Cβ). Furthermore, the olefinic C=C bond of the allyl group prefers to eclipse the Cα-Hα bond, resulting in a dihedral angle (τ2) of ±120 degrees for Cipso-Cα-Cβ-Cγ. []
Q2: How does 1-allyl-2-methylbenzene interact with small molecules like methane and water?
A2: The research demonstrates that 1-allyl-2-methylbenzene can form stable clusters with small molecules like methane, ethane, water, and ammonia. [] These molecules primarily coordinate with the π-system of both the allyl substituent and the aromatic ring. Lennard-Jones potential energy calculations (6-12-1 atom-atom) were employed to elucidate the structures of these clusters, providing valuable insights into the nature of these interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)